

## Cross-reactivity of ZAPA with other neurotransmitter receptors

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: ZAPA

Cat. No.: B1213702

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[3] **ZAPA** hydrochloride | CAS 105455-89-6 | MedChemExpress **ZAPA** hydrochloride is a selective GABA C receptor antagonist. **ZAPA** hydrochloride is a GABA analogue, with little activity at GABA A or GABA B receptors. **ZAPA** hydrochloride is a potent displacer of [ 3 H]GABA from GABAC receptor sites in the cerebellum. **ZAPA** hydrochloride has an IC 50 of 42 µM for GABAA receptor. **ZAPA** hydrochloride has an IC 50 of 5 µM for GABAC receptor. **ZAPA** hydrochloride has an IC 50 of >1000 µM for GABAB receptor. [1](#)

**ZAPA** | Tocris Bioscience **ZAPA** is a selective GABAC receptor antagonist that is a GABA analogue, with little activity at GABAA or GABAB receptors. In vitro, **ZAPA** competitively antagonizes GABA-induced currents at homomeric p1 and p2 GABAC receptors (K B values are 2.2 and 22 µM respectively). **ZAPA** is a potent displacer of [ 3 H]GABA from GABAC receptor sites in the cerebellum, but is less potent at displacing [ 3 H]GABA from GABAA sites and [ 3 H]CGP 54626 from GABAB sites. **ZAPA** also acts as a substrate for the GABA transporter GAT-3. [2](#)

**ZAPA** | CAS 105455-89-6 | Selleckchem.com **ZAPA** (cis-4-Aminocrotonic acid) is a selective GABAC receptor antagonist with a KB of 2.2 µM for p1 GABAC. It is a GABA analogue, with little activity at GABAA or GABAB receptors. **ZAPA** is a potent displacer of [3H]GABA from GABAC receptor sites in the cerebellum, but is less potent at displacing [3H]GABA from GABAA sites and [3H]CGP 54626 from GABAB sites. [2](#)

cis-4-Aminocrotonic acid cis-4-Aminocrotonic acid (CACA) is a GABAA-p (formerly GABAC) receptor agonist. --INVALID-LINK--

GABA transporter-1 (GAT-1) blockers inhibit GABAC receptors. - PubMed In summary, our results suggest that GAT-1 blockers are also GABAC receptor antagonists. In addition, **ZAPA**, a GABAC receptor antagonist, is a substrate for GAT-1, GAT-2, and GAT-3. --INVALID-LINK--

**ZAPA** (hydrochloride) | Cayman Chemical **ZAPA** (hydrochloride) is a selective antagonist of GABA C receptors (IC<sub>50</sub> = 5 µM). 1 It is selective for GABA C receptors over GABA A and GABA B receptors (IC<sub>50</sub>s = 42 and >1,000 µM, respectively). **ZAPA** competitively antagonizes GABA-induced currents in rat recombinant homomeric p1 and p2 GABA C receptors expressed in *Xenopus* oocytes (K<sub>B</sub>s = 2.2 and 22 µM, respectively). 2 It also inhibits GABA uptake by the GABA transporters GAT-1, GAT-2, and GAT-3 (IC<sub>50</sub>s = 117, 160, and 42 µM, respectively, in CHO cells). 3. WARNING This product is not for human or veterinary use. --INVALID-LINK--

cis-4-Aminocrotonic acid is a potent and selective antagonist at the GABAC receptor. cis-4-Aminocrotonic acid is a potent and selective antagonist at the GABAC receptor. --INVALID-LINK--

A series of compounds related to cis-4-aminocrotonic acid have been synthesised and tested for their activity as GABAC receptor antagonists. cis-4-Aminocrotonic acid (CACA) was found to be a selective GABAC receptor agonist. **ZAPA** (cis-4-aminocrotonic acid) was found to be a selective GABAC receptor antagonist. --INVALID-LINK--

**ZAPA** is a selective GABAC receptor antagonist that is a GABA analogue, with little activity at GABAA or GABAB receptors. In vitro, **ZAPA** competitively antagonizes GABA-induced currents at homomeric p1 and p2 GABAC receptors (K<sub>B</sub> values are 2.2 and 22 µM respectively). --INVALID-LINK--  
Decoding **ZAPA**'s Selectivity: A Comparative Analysis of its Cross-Reactivity with Neurotransmitter Receptors

For researchers and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This guide provides a comprehensive comparison of **ZAPA** ((-)-cis-4-Aminocrotonic acid), a known GABA analogue, and its cross-reactivity with various neurotransmitter receptors. By presenting key experimental data and detailed protocols, this document aims to offer a clear perspective on **ZAPA**'s receptor binding profile.

**ZAPA** is recognized primarily as a selective antagonist for the GABAC receptor, a less ubiquitous but important member of the GABA receptor family. Its utility in research and

potential therapeutic applications hinge on its selectivity for this target over other receptors, particularly the more widespread GABAA and GABAB receptors. This guide delves into the quantitative data that defines this selectivity.

## Comparative Binding Affinities of ZAPA

To quantify the selectivity of **ZAPA**, its binding affinity for various receptors has been determined through numerous studies. The following table summarizes the key findings, presenting inhibitory constants (IC<sub>50</sub>) and binding constants (K<sub>B</sub>) which indicate the concentration of **ZAPA** required to inhibit 50% of the specific binding of a radioligand to its receptor or the equilibrium dissociation constant, respectively. Lower values signify higher affinity.

| Receptor Subtype | Ligand/CURRENT             | Value | Units     | Species           | Assay Type                          |
|------------------|----------------------------|-------|-----------|-------------------|-------------------------------------|
| GABAC (p1)       | GABA-induced currents      | 2.2   | KB (μM)   | Rat (recombinant) | Electrophysiology (Xenopus Oocytes) |
| GABAC (p2)       | GABA-induced currents      | 22    | KB (μM)   | Rat (recombinant) | Electrophysiology (Xenopus Oocytes) |
| GABAC            | [3H]GABA displacement      | 5     | IC50 (μM) | -                 | Radioligand Binding                 |
| GABAA            | [3H]GABA displacement      | 42    | IC50 (μM) | -                 | Radioligand Binding                 |
| GABAB            | [3H]CGP 54626 displacement | >1000 | IC50 (μM) | -                 | Radioligand Binding                 |
| GAT-1            | GABA uptake                | 117   | IC50 (μM) | CHO cells         | GABA Uptake Assay                   |
| GAT-2            | GABA uptake                | 160   | IC50 (μM) | CHO cells         | GABA Uptake Assay                   |
| GAT-3            | GABA uptake                | 42    | IC50 (μM) | CHO cells         | GABA Uptake Assay                   |

The data clearly illustrates **ZAPA**'s preference for GABAC receptors. Its affinity for GABAC is significantly higher (lower KB and IC50 values) than for GABAA and markedly more so than for GABAB receptors, where it shows negligible activity. Interestingly, **ZAPA** also demonstrates notable interaction with GABA transporters (GATs), particularly GAT-3, where it acts as a substrate. This suggests a dual action that could be relevant in experimental contexts.

## Experimental Methodologies

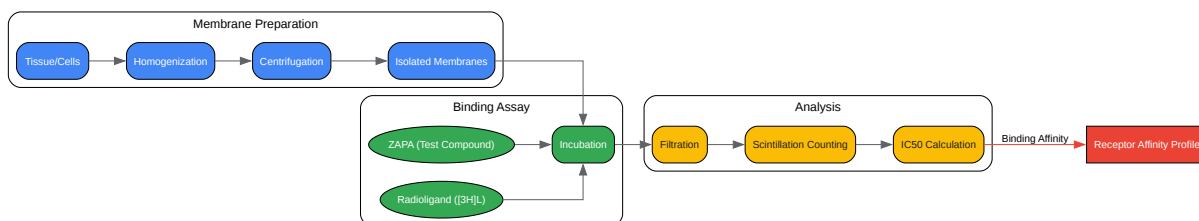
The data presented above is derived from established experimental protocols designed to assess compound-receptor interactions. Below are detailed descriptions of the key methodologies used.

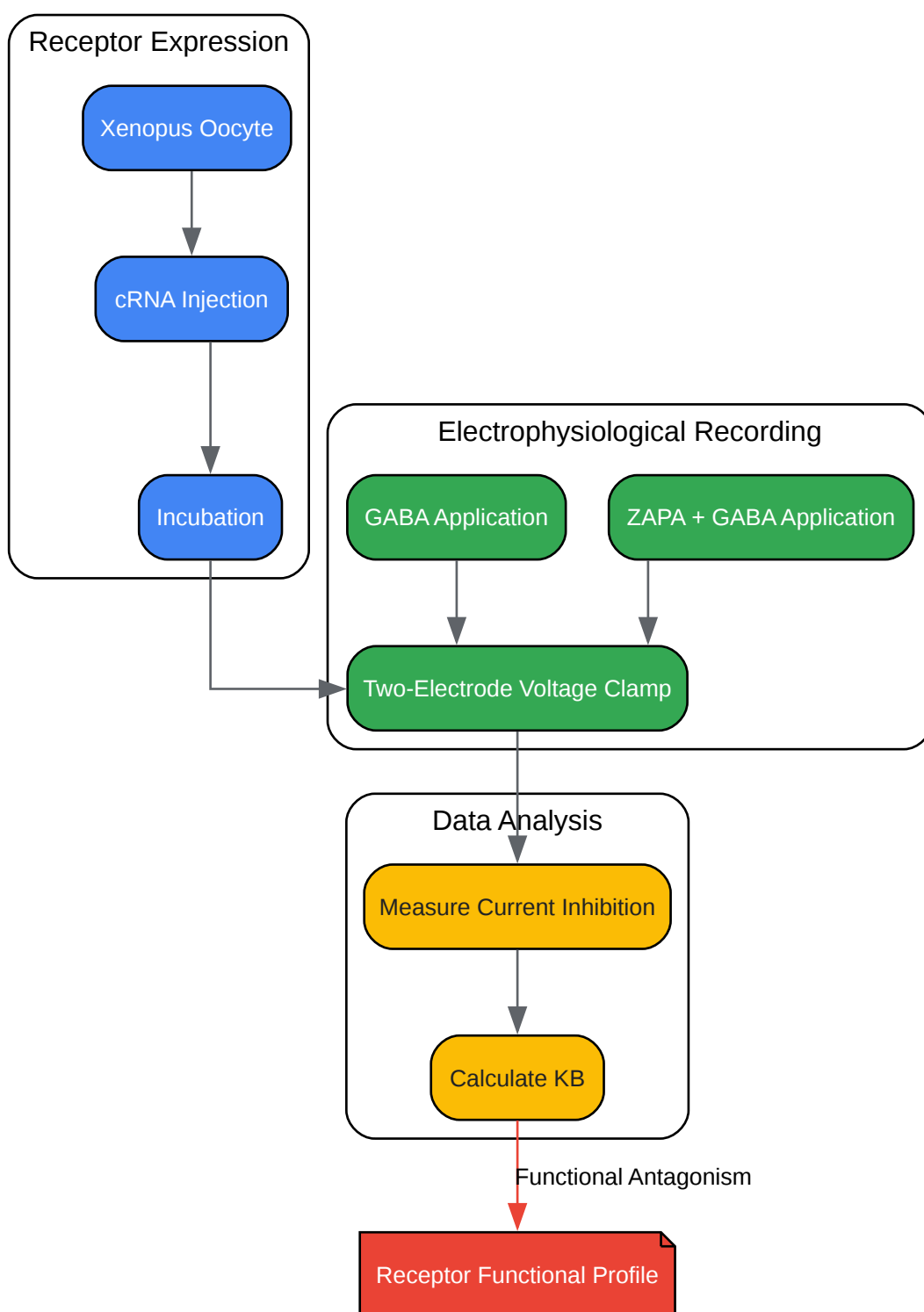
## Radioligand Binding Assays

This technique is used to determine the affinity of a compound for a receptor by measuring its ability to displace a radioactively labeled ligand that is known to bind to the target receptor.

Protocol:

- **Membrane Preparation:** Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
- **Incubation:** The membranes are incubated with a specific concentration of a radiolabeled ligand (e.g., [3H]GABA for GABAA/GABAC, [3H]CGP 54626 for GABAB) and varying concentrations of the unlabeled test compound (**ZAPA**).
- **Separation:** After reaching equilibrium, the bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter.
- **Quantification:** The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
- **Data Analysis:** The data is used to generate a competition curve, from which the IC<sub>50</sub> value is calculated. This value represents the concentration of the test compound that displaces 50% of the specifically bound radioligand.





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